D-Glucosamine sulfate

Description

Properties

IUPAC Name |

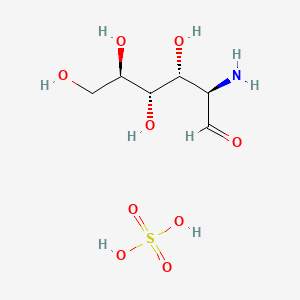

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.H2O4S/c7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h1,3-6,9-12H,2,7H2;(H2,1,2,3,4)/t3-,4+,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNPLIQZJCYWLE-BTVCFUMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14999-43-0 | |

| Record name | D-Glucose, 2-amino-2-deoxy-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14999-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30944241 | |

| Record name | Sulfuric acid--2-amino-2-deoxyhexose (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29031-19-4, 216447-61-9 | |

| Record name | Glucosamine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29031-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029031194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--2-amino-2-deoxyhexose (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucosamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Optimization

Lin et al. (2023) optimized this method using a Quality by Design (QbD) framework, identifying a molar ratio of 0.42:1 (:glucosamine hydrochloride) as ideal for maximizing yield (92.4%). The reaction proceeds at 50°C for 1 hour in aqueous medium, with agitation ensuring homogeneous mixing. Excess sodium sulfate is removed via centrifugation, and the supernatant is spray-dried to produce a free-flowing powder.

Advantages and Limitations

This method eliminates hazardous acid handling but introduces sodium chloride () as a byproduct, requiring additional purification steps. The final product, a double salt of glucosamine sulfate sodium chloride, meets pharmacopeial standards but has slightly lower bioavailability compared to anion exchange-derived sulfate.

Industrial Production and Process Scaling

Transitioning from laboratory to industrial production necessitates careful parameter scaling and process validation.

Mixed Dropping Process

Lin et al. (2023) developed a mixed dropping technique where glucosamine hydrochloride and sodium sulfate solutions are simultaneously added to a reactor, ensuring precise stoichiometric control. This method reduces local concentration gradients, minimizing byproduct formation. At a 200 kg production scale, the process achieved a batch yield of 89.7% with ≤0.5% residual chloride.

Table 2: Industrial Process Parameters

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (:GlcN·HCl) | 0.42:1 |

| Reaction Temperature | 50°C |

| Reaction Time | 1 hour |

| Spray Drying Inlet Temp | 160°C |

| Final Moisture Content | ≤2.5% |

Comparative Analysis of Preparation Methods

Purity and Yield

Anion exchange methods yield higher-purity glucosamine sulfate (98–99%) but require costly resins and longer processing times. Direct sulfation with sodium sulfate offers faster production (3–4 hours vs. 8–10 hours) but achieves slightly lower purity (95–97%).

Economic and Environmental Impact

Sodium sulfate-based processes reduce raw material costs by 30–40% and generate less acidic waste, aligning with green chemistry principles. However, anion exchange remains preferred for high-end pharmaceuticals due to superior product consistency.

Quality Control and Standardization

Analytical Methods

Chemical Reactions Analysis

Synthetic Preparation from Chitosan

D-Glucosamine sulfate is industrially synthesized via hydrolysis of chitosan, a chitin derivative. Two primary methods dominate:

The ionic liquid method eliminates acid mist, reduces reaction time, and allows solvent reuse, making it environmentally favorable .

Metabolic Conversion to Acetylated Derivatives

In vivo, this compound is metabolized via the hexosamine pathway :

\text{this compound} \xrightarrow{\text{De-sulfation}} \text{D-Glucosamine} \xrightarrow{\text{N-acetyltransferase}} \text{N-Acetylglucosamine (GlcNAc)} \xrightarrow{\text{Glycosylation}} \text{Glycoproteins/GAGs} $$ - **[Key Enzymes](pplx://action/followup)**: Sulfatases, glucosamine N-acetyltransferase. - **[Role](pplx://action/followup)**: GlcNAc integrates into hyaluronic acid and keratan sulfate, essential for joint proteoglycans[1][5]. --- ## 3. [Enzymatic Inhibition in Inflammatory Pathways ](pplx://action/followup) this compound modulates inflammatory mediators at clinically relevant concentrations (~10 μM)[2][5]: | **Target** | **Mechanism** | **Effect** | |-------------------|-------------------------------------------------------------------------------|----------------------------------------------------------------------------| | **[NF-κB](pplx://action/followup)** | Inhibits IκB kinase (IKK), preventing IκB degradation and NF-κB translocation[2]. | Reduces expression of COX-2, iNOS, and MMP-3[2][5]. | | **[COX-2](pplx://action/followup)** | Competes with arachidonic acid, reducing prostaglandin E₂ (PGE₂) synthesis[2]. | Lowers inflammation and cartilage degradation in osteoarthritis[7]. | | **[ADAMTS5](pplx://action/followup)** | Suppresses aggrecanase-2 expression via NF-κB inhibition[5][7]. | Preserves aggrecan in cartilage matrix[7]. | --- ## 4. [Role in Glycosaminoglycan (GAG) Biosynthesis ](pplx://action/followup) this compound serves as a substrate for GAG synthesis:

\text{this compound} \xrightarrow{\text{Glycosyltransferases}} \text{Core protein linkage} \rightarrow \text{Chondroitin sulfate/Keratan sulfate} $$

-

Key Reactions :

Reactivity in Aqueous Solutions

-

Hydrolysis : Under acidic conditions (pH < 3), the sulfate ester bond cleaves, releasing free glucosamine and sulfate ions .

-

Stability : Optimal stability at pH 6.5–7.5; degrades rapidly in strongly alkaline environments .

Industrial and Pharmacological Implications

Scientific Research Applications

Therapeutic Applications in Osteoarthritis

Osteoarthritis Treatment

D-Glucosamine sulfate is primarily used for the treatment of osteoarthritis, particularly in knee OA. Clinical trials have demonstrated its efficacy in reducing pain and improving joint function. A notable study showed that glucosamine sulfate can retard the progression of knee OA, as evidenced by reduced joint space narrowing over three years compared to placebo .

| Study | Sample Size | Duration | Outcome |

|---|---|---|---|

| JAMA Internal Medicine (2002) | 167 | 3 years | Reduced progression of OA; significant difference in joint space narrowing |

| AAFP (2008) | 200 | 60 days | Improvement in symptoms after glucosamine sulfate therapy |

| PMC Study (2012) | Various animal models | Varies | Reduced cartilage degradation and inflammation |

Combination Therapies

Synergistic Effects with Chondroitin Sulfate

Glucosamine sulfate is often used in combination with chondroitin sulfate to enhance therapeutic outcomes. Studies have revealed that this combination can inhibit both inflammatory and catabolic processes more effectively than either compound alone .

| Combination | Efficacy |

|---|---|

| Glucosamine + Chondroitin | Greater reduction in inflammatory markers compared to glucosamine alone |

| Glucosamine Hydrochloride + Chondroitin | Slightly superior to glucosamine alone in some studies |

Safety and Side Effects

While generally considered safe, glucosamine sulfate may cause mild gastrointestinal discomfort or allergic reactions, particularly in individuals with shellfish allergies due to its common derivation from shellfish sources . Caution is advised for patients on anticoagulant therapy or those with diabetes, as glucosamine can affect glucose metabolism .

Case Studies and Clinical Trials

Several clinical trials have validated the effectiveness of this compound:

- The GAIT Trial (2006) : This multi-center trial assessed the efficacy of glucosamine sulfate alone and in combination with chondroitin sulfate versus placebo. Results indicated significant improvements in pain relief and functional outcomes for those receiving active treatment .

- Longitudinal Studies : A three-year study indicated that patients treated with glucosamine sulfate experienced less joint space narrowing compared to those on placebo, highlighting its long-term benefits for joint health .

Mechanism of Action

Glucosamine sulfate is thought to exert its effects by providing the necessary building blocks for the synthesis of glycosaminoglycans, which are essential components of cartilage. It may also inhibit the activity of enzymes that break down cartilage and reduce the production of pro-inflammatory cytokines. The molecular targets include chondrocytes and synovial cells, and the pathways involved are related to cartilage metabolism and inflammation .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Sulfation Pattern | Key Functions |

|---|---|---|---|

| D-Glucosamine Sulfate | Glucosamine + sulfate group | Typically 6-O-sulfate | Cartilage repair, anti-inflammatory |

| Chondroitin Sulfate | D-Galactosamine + glucuronic acid | 4-O/6-O-sulfated | Water retention, chondrocyte support |

| Heparin | Glucosamine + iduronic/glucuronic acid | 2-N, 6-O-sulfated | Anticoagulation, enzyme regulation |

| Keratan Sulfate | N-Acetylglucosamine + galactose | 6-O-sulfated | Corneal transparency, cartilage |

| D-Glucosamine HCl | Glucosamine + hydrochloride | No sulfation | Supplement with lower bioavailability |

| N-Acetylglucosamine | Glucosamine with N-acetyl group | No sulfation | Glycoprotein synthesis, less cytotoxic |

- Chondroitin Sulfate (CS): A sulfated glycosaminoglycan (GAG) composed of alternating D-galactosamine and glucuronic acid units. CS regulates water retention in cartilage and supports chondrocyte differentiation . Pharmaceutical combinations of CS and glucosamine sulfate are common, but inconsistencies in sulfation (e.g., non-sulfated glucosamine in formulations) raise quality concerns .

- Heparin: Contains glucosamine residues with 2-N and 6-O sulfation, critical for anticoagulant activity. Unlike glucosamine sulfate, heparin’s sulfation pattern enables binding to antithrombin III .

- Keratan Sulfate: Features 6-O-sulfated N-acetylglucosamine and galactose. Its structural complexity contrasts with glucosamine sulfate’s simpler monosaccharide structure .

- D-Galactosamine: Structurally similar to glucosamine but differs in hydroxyl group configuration. Both exhibit cytotoxicity in tumor cells, but galactosamine is less studied in osteoarthritis .

Pharmacological and Market Comparisons

Table 2: Market and Pharmacological Data

- Price: Glucosamine sulfate and hydrochloride are economically viable compared to niche derivatives like deoxyfructosazine ($1,695/50 mg) .

- Efficacy: Glucosamine sulfate’s sulfation enhances bioavailability compared to non-sulfated forms. Topical formulations accumulate effectively in tissues (e.g., 10 wt.% in creams) .

- Analytical Challenges: Detection methods for glucosamine sulfate must distinguish sulfate from chloride ions, as overlapping peaks in chromatography can misrepresent purity .

Research Insights

- Sulfation Position Matters: 6-O-sulfation in glucosamine (e.g., in heparin trisaccharides) is critical for enzyme interactions, such as human endo-O-sulfatase-1 binding .

- Cytotoxicity: D-Glucosamine and D-galactosamine reduce tumor cell viability, but N-acetylated forms (e.g., N-acetylglucosamine) show minimal cytotoxicity .

- Synthesis Applications: Glucosamine sulfate serves as a carbon source for synthesizing superparamagnetic nanoparticles, highlighting its utility beyond pharmacology .

Biological Activity

D-Glucosamine sulfate (GS) is a naturally occurring amino monosaccharide that plays a crucial role in the synthesis of glycosaminoglycans (GAGs) and proteoglycans, which are essential components of cartilage. Its biological activity has been extensively studied, particularly regarding its effects on osteoarthritis (OA) and other inflammatory conditions. This article reviews the biological activity of this compound, including its mechanisms of action, clinical findings, and potential side effects.

1. Cartilage Protection and Repair

this compound has been shown to exert anabolic effects on cartilage by stimulating the synthesis of GAGs and proteoglycans. It enhances the production of hyaluronic acid (HA) in chondrocytes and synovial cells, contributing to cartilage integrity and joint lubrication . Studies indicate that glucosamine sulfate can inhibit the activity of matrix metalloproteinases (MMPs) and aggrecanases, enzymes responsible for cartilage degradation. For instance, in vitro studies demonstrated that GS significantly inhibited aggrecanase-2 expression in chondrocytes, which is pivotal in OA progression .

2. Anti-inflammatory Properties

Glucosamine sulfate exhibits anti-inflammatory effects by modulating cytokine production and signaling pathways. It has been reported to reduce levels of interleukin-1 beta (IL-1β) induced proteins in human articular chondrocytes, suggesting a protective role against inflammation . Additionally, glucosamine sulfate can decrease reactive oxygen species (ROS) levels in chondrocytes, thus mitigating oxidative stress associated with joint inflammation .

3. Pharmacokinetics

The pharmacokinetic profile of glucosamine sulfate indicates that it is well absorbed when administered orally. A study involving healthy volunteers showed that peak plasma concentrations were achieved within 2 hours post-ingestion . The compound's bioavailability supports its effectiveness in clinical settings.

Clinical Evidence

1. Osteoarthritis Treatment

Numerous clinical trials have investigated the efficacy of glucosamine sulfate in managing osteoarthritis symptoms. A significant study involving over 150 patients demonstrated that glucosamine sulfate (1500 mg/day) delayed joint space narrowing and reduced pain compared to placebo over three years . The results indicated improvements in the Lequesne index score, a measure of functional impairment due to OA.

2. Comparative Studies

Comparative studies have highlighted differences between glucosamine formulations. For example, glucosamine sulfate was found to be more effective than glucosamine hydrochloride in inhibiting gene expression related to cartilage degradation . Another study suggested that combining glucosamine with chondroitin sulfate may offer synergistic benefits for joint health .

Case Studies

1. Hepatotoxicity Concerns

Despite its benefits, there have been reports of adverse effects associated with glucosamine supplementation. A notable case study documented hepatotoxicity linked to glucosamine-chondroitin use, where patients exhibited elevated liver enzymes after starting supplementation. The symptoms resolved upon discontinuation of the supplements . This highlights the importance of monitoring liver function in patients taking glucosamine products.

Summary of Findings

Q & A

Basic Research Questions

Q. How can D-Glucosamine sulfate be quantified accurately in vitro, and what methodological considerations are critical for reproducibility?

- Method : Use enzymatic assays coupled with spectrophotometry. Dilute samples to ensure concentrations fall within 0.04–0.8 g/L. For concentrations >80 g/L, apply a 1:999 dilution factor. Validate results using high-performance liquid chromatography (HPLC) with phosphate buffer mobile phases, as per pharmacopeial standards .

- Note : Ensure sample clarification to avoid interference from particulate matter. Adjust cuvette volumes up to 1.00 mL if absorbance values (ΔA) are <0.100 .

Q. What are the optimal storage conditions and stability parameters for this compound in laboratory settings?

- Storage : Store as a lyophilized powder under inert gas (e.g., argon) at 2–8°C. For dissolved formulations, use -80°C for long-term stability (up to 12 months). Avoid repeated freeze-thaw cycles .

- Solubility : Prepare aqueous solutions at 120 mg/mL with sonication to ensure homogeneity. Methanol or ethanol is unsuitable due to poor solubility .

Q. What pharmacokinetic properties of this compound are relevant for designing in vivo studies?

- Absorption : >90% intestinal absorption with a plasma half-life of 2–3 hours. Note that sulfate dissociates upon ingestion; measure free glucosamine in serum .

- Dosing : Adjust for salt form purity (e.g., sulfate salts contain ~75% glucosamine). Account for competitive cellular uptake with glucose, which may require fasting protocols .

Advanced Research Questions

Q. How does the stereoselective behavior of this compound influence its interaction with chiral biomolecules, such as hexol complexes?

- Mechanism : The D-configuration of glucosamine preferentially solubilizes Λ isomers of hexol sulfate via stereospecific interactions. Use circular dichroism (CD) spectroscopy to monitor isomer enrichment during crystallization .

- Application : This property is critical in synthesizing enantiomerically pure coordination complexes for structural biology studies .

Q. How should researchers resolve contradictions in analytical methods for distinguishing sulfate salt forms (e.g., NaCl vs. KCl)?

- Protocol : Dissolve samples in dimethyl sulfoxide (DMSO) or saturated ammonium sulfate. Precipitates indicate KCl/NaCl (for chloride salts) or K₂SO₄/Na₂SO₄ (for sulfate mixtures). Validate using pharmacopeial ion-detection methods (e.g., turbidimetry for sulfates) .

- Pitfall : Commercial "sulfate" forms may contain free sulfate ions due to hydrolysis during synthesis, necessitating ion-specific assays .

Q. What experimental design considerations apply when comparing glucosamine salts (e.g., sulfate vs. hydrochloride) in cartilage metabolism studies?

- Dosing : Normalize glucosamine content (e.g., 98% purity for HCl vs. 75% for sulfate). Use equimolar concentrations to isolate salt-specific effects .

- Endpoints : Measure glycosaminoglycan (GAG) synthesis via radiolabeled sulfate (³⁵S) incorporation or hyaluronic acid quantification .

Q. What methodological challenges arise when studying this compound’s role in modulating autophagy or NF-κB signaling?

- Assays : Use luciferase-based reporters for NF-κB activity. For autophagy, monitor LC3-II/LC3-I ratios via western blot. Pre-treat cells with antioxidants to isolate ROS-mediated effects, as glucosamine may alter redox balance .

- Controls : Include glucose-deprived media to mitigate competition in cellular uptake .

Q. How can researchers address discrepancies in reported toxicological profiles of this compound?

- In vitro : Perform MTT assays across multiple cell lines (e.g., chondrocytes, hepatocytes) to assess cytotoxicity thresholds. Note that irritation risks (e.g., H313/H333 warnings) require PPE during handling .

- In vivo : Conduct OECD-compliant repeat-dose studies (28–90 days) with histopathological analysis. Prioritize routes relevant to human exposure (e.g., oral gavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.